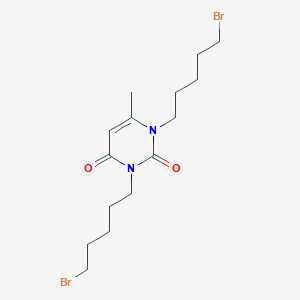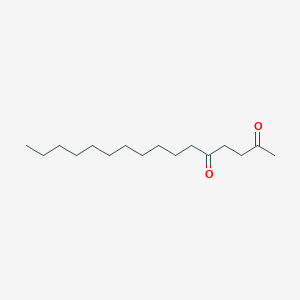
Hexadecane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecane-2,5-dione is an aliphatic diketone with the molecular formula C16H30O2. It is a colorless liquid that is known for its role as a metabolite in various chemical processes. This compound is significant due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecane-2,5-dione can be synthesized through several methods. One common method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . Another method includes the hydrolysis of the lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid in the presence of alkali and ferrous sulfate . This process prevents the degradation of the diketone product by complexing the hydrocyanic acid byproduct.
Industrial Production Methods: Industrial production of this compound often involves continuous synthesis through direct C–C coupling of acetone in a continuous-flow mode . This method is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the diketone.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexadecane-2,5-dione has a wide range of applications in scientific research:
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexadecane-2,5-dione involves its interaction with lysine residues in proteins. It reacts with the amine functional group of lysine, forming Schiff bases followed by cyclization to give pyrroles . The oxidation of these pyrrole residues causes cross-linking and denaturation of proteins, which perturbs axonal transport and function, leading to nerve cell damage .
Comparaison Avec Des Composés Similaires
Hexane-2,5-dione: Another aliphatic diketone with similar properties but different applications.
2,5-Dimethylfuran: A glucose-derived heterocycle used in the synthesis of hexadecane-2,5-dione.
Acetylacetone: A related diketone with different reactivity and applications.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diketones. This makes it suitable for specific industrial applications where longer carbon chains are advantageous.
Propriétés
Numéro CAS |
55615-10-6 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
hexadecane-2,5-dione |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-16(18)14-13-15(2)17/h3-14H2,1-2H3 |
Clé InChI |
TZUBLNNITMKQHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
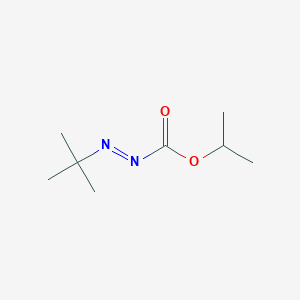
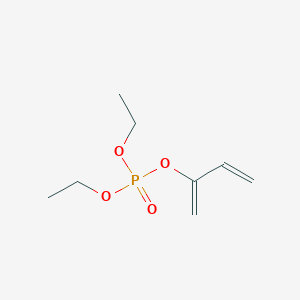
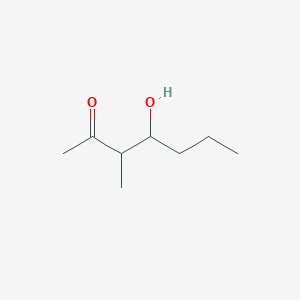

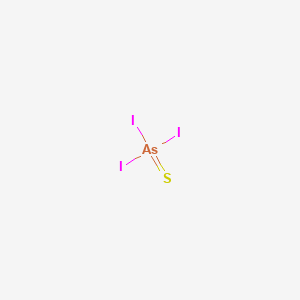
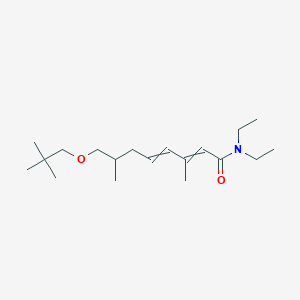

![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
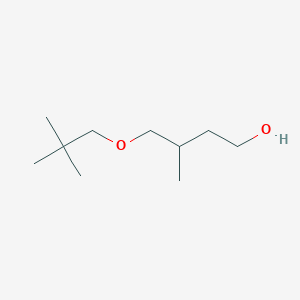
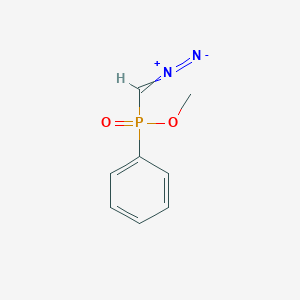
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
